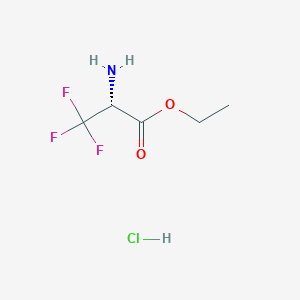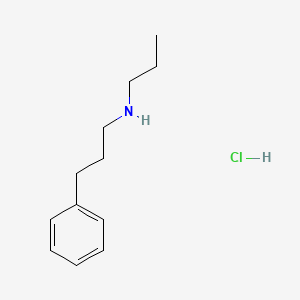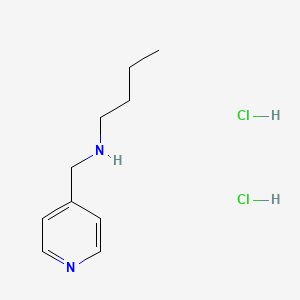![molecular formula C11H16ClNO2 B6344169 2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride CAS No. 1240571-51-0](/img/structure/B6344169.png)
2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride, also known as 2-Methoxy-5-methylphenol-HCl, is an organic compound used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and has a molecular weight of 263.7 g/mol. This compound has a number of biochemical and physiological effects, and its synthesis method, mechanism of action, advantages, and limitations for lab experiments are discussed in
Applications De Recherche Scientifique
Phenolic Compounds in Scientific Research
Phenolic compounds, including chlorogenic acid and syringic acid, have garnered attention for their multifaceted biological activities. These compounds are explored for their antioxidant, anti-inflammatory, neuroprotective, and antimicrobial properties, among others.
Antioxidant and Anti-inflammatory Activities : Chlorogenic acid, a phenolic acid, exhibits significant antioxidant activity, which contributes to its anti-inflammatory, hepatoprotective, and cardioprotective effects. Studies have highlighted its role in modulating lipid metabolism and glucose regulation, potentially offering therapeutic benefits in metabolic disorders such as diabetes and obesity (Naveed et al., 2018).
Neuroprotective Effects : Certain phenolic compounds have been shown to have neuroprotective properties, which may be beneficial in preventing or treating neurological disorders. The mechanism involves antioxidant activity and modulation of neurotransmitter systems (Zhu & Conney, 1998).
Antimicrobial Properties : The antimicrobial activity of phenolic acids against a wide range of organisms, including bacteria, yeasts, molds, viruses, and amoebas, is also well-documented. This property is particularly valuable for the food industry in the development of natural food preservatives (Santana-Gálvez et al., 2017).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with enzymes such asinducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) . These enzymes play crucial roles in inflammatory responses.
Mode of Action
This interaction could potentially inhibit the function of the target enzymes, thereby modulating the inflammatory response .
Biochemical Pathways
For instance, the inhibition of iNOS and COX could disrupt the production of inflammatory mediators, thereby affecting the overall inflammatory response .
Pharmacokinetics
They are metabolized by various enzymes and excreted through the kidneys .
Result of Action
Based on the potential targets and the known effects of similar compounds, it can be inferred that mfcd16810429 may have anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of MFCD16810429 can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions within the body. For instance, the compound’s solubility in ethanol and most non-volatile oils suggests that it may be more effective in environments where these solvents are present.
Propriétés
IUPAC Name |
2-methoxy-5-[(prop-2-enylamino)methyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-3-6-12-8-9-4-5-11(14-2)10(13)7-9;/h3-5,7,12-13H,1,6,8H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXVXTPQLZCTSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC=C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B6344106.png)
![{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B6344110.png)

amine hydrochloride](/img/structure/B6344130.png)
![Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine](/img/structure/B6344139.png)
![Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B6344145.png)

![1-{[(Prop-2-en-1-yl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6344162.png)
![N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride](/img/structure/B6344175.png)
amine hydrochloride](/img/structure/B6344179.png)
amine hydrochloride](/img/structure/B6344183.png)
![(Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6344191.png)